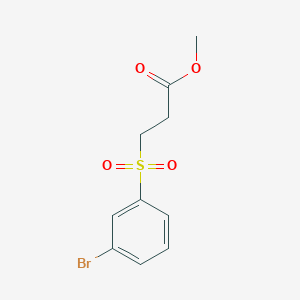

Methyl 3-(3-bromobenzenesulfonyl)propanoate

Description

Methyl 3-(3-bromobenzenesulfonyl)propanoate (C₁₀H₁₁BrO₄S, molecular weight 307.22 g/mol) is an organobromine compound featuring a propanoate ester backbone substituted with a 3-bromobenzenesulfonyl group. The sulfonyl group (-SO₂-) and bromine atom at the meta position of the benzene ring contribute to its unique physicochemical properties, including polarity, stability, and reactivity.

Properties

Molecular Formula |

C10H11BrO4S |

|---|---|

Molecular Weight |

307.16 g/mol |

IUPAC Name |

methyl 3-(3-bromophenyl)sulfonylpropanoate |

InChI |

InChI=1S/C10H11BrO4S/c1-15-10(12)5-6-16(13,14)9-4-2-3-8(11)7-9/h2-4,7H,5-6H2,1H3 |

InChI Key |

XVAQTKOSRPDELQ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCS(=O)(=O)C1=CC(=CC=C1)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3-bromobenzenesulfonyl)propanoate typically involves the sulfonylation of a bromobenzene derivative followed by esterification. One common method includes the reaction of 3-bromobenzenesulfonyl chloride with methyl 3-hydroxypropanoate in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at room temperature to moderate conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to consistent product quality and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-bromobenzenesulfonyl)propanoate undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

Oxidation: The compound can undergo oxidation to form sulfone derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Major Products Formed

Nucleophilic Substitution: Formation of substituted benzenesulfonyl propanoates.

Reduction: Formation of methyl 3-(3-bromophenylthio)propanoate.

Oxidation: Formation of this compound sulfone.

Scientific Research Applications

Organic Synthesis

Methyl 3-(3-bromobenzenesulfonyl)propanoate serves as an important intermediate in the synthesis of complex organic molecules. It can undergo various reactions, including:

- Nucleophilic Substitution Reactions : The bromine atom can be replaced by nucleophiles such as amines or thiols, leading to the formation of sulfonamide or sulfone derivatives.

- Reduction Reactions : It can be reduced to form corresponding sulfonamide derivatives using reducing agents like lithium aluminum hydride.

- Oxidation Reactions : The compound can be oxidized to produce sulfonic acids or sulfonate esters using agents like potassium permanganate.

Medicinal Chemistry

The compound is being investigated for its potential therapeutic applications, particularly in drug development. Preliminary studies suggest that it may interact with specific enzymes or receptors, influencing metabolic pathways. Notable areas of interest include:

- Enzyme Inhibition : this compound has shown potential in inhibiting proteases and peptidases, which are crucial for various cellular processes.

- Anti-inflammatory and Anticancer Agents : Its structural features may allow for the design of novel drugs targeting inflammatory diseases and cancer.

Materials Science

In polymer science, this compound can be utilized in the development of novel polymers or copolymers due to its reactive functional groups. For example:

- Synthesis of Bio-sourced Copolyesters : The compound is used as a monomer in the synthesis of aliphatic–aromatic copolyesters, which exhibit favorable mechanical properties and biodegradability.

Case Study 1: Enzyme Interaction Studies

A research study focused on the interaction of this compound with protease enzymes demonstrated its potential as an inhibitor. The study highlighted how the compound could modulate enzyme activity, thereby affecting metabolic pathways relevant to disease progression.

Case Study 2: Polymer Development

In another study, researchers synthesized copolyesters using this compound as a key monomer. The resulting materials exhibited weight-average molecular weights ranging from 39,300 to 46,200 g/mol, showcasing their potential for industrial applications.

Summary of Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Intermediate for complex organic molecules; undergoes substitution, reduction, and oxidation reactions. |

| Medicinal Chemistry | Potential use in drug development; enzyme inhibition; anti-inflammatory and anticancer properties. |

| Materials Science | Development of novel polymers and copolymers; bio-sourced copolyesters with favorable properties. |

Mechanism of Action

The mechanism of action of Methyl 3-(3-bromobenzenesulfonyl)propanoate involves its interaction with nucleophilic sites in biological molecules. The sulfonyl group can form covalent bonds with amino acid residues in proteins, leading to enzyme inhibition or protein modification. The bromine atom enhances the compound’s reactivity, making it a useful tool in biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bromophenyl-Substituted Propanoates

a) Methyl 3-(3-Bromophenyl)propanoate (CAS 151583-29-8)

- Structure: Lacks the sulfonyl group; instead, the propanoate is directly attached to a 3-bromophenyl ring.

- Molecular Formula : C₁₀H₁₁BrO₂.

- Key Properties: Molecular weight: 243.1 g/mol. Density: 1.382 g/cm³. Boiling point: 287.3°C (predicted).

Comparison :

- The absence of the sulfonyl group reduces polarity and molecular weight compared to the target compound.

- Likely exhibits lower thermal stability due to the lack of electron-withdrawing sulfonyl substituents.

b) Methyl 3-(3-Bromo-4-hydroxyphenyl)propanoate

- Structure : Features a hydroxyl group at the para position of the bromophenyl ring.

- Key Properties: Enhanced solubility in polar solvents due to the -OH group. Potential for hydrogen bonding, influencing bioavailability .

Comparison :

- The hydroxyl group introduces additional reactivity (e.g., susceptibility to oxidation or conjugation reactions).

- Differences in electronic effects (electron-donating -OH vs. electron-withdrawing -SO₂-) may alter chemical behavior.

Sulfonyl-Containing Propanoates

a) Methyl 3-(Chlorosulfonyl)propanoate

Comparison :

- The chlorosulfonyl group increases electrophilicity, making this compound more reactive toward nucleophiles than the bromobenzenesulfonyl analogue.

- Smaller molecular size results in lower boiling points and higher volatility.

b) Methyl 3-[(6-Nitro-4-oxo-3-phenylquinazolin-2-yl)sulfanyl]propanoate

- Structure: Features a sulfanyl (-S-) linkage to a nitro-substituted quinazolinone ring.

- Key Properties: Crystallographic data confirms planar geometry at the sulfanyl group. Potential bioactivity due to the quinazolinone pharmacophore .

Comparison :

- The sulfanyl group (-S-) is less electron-withdrawing than sulfonyl (-SO₂-), altering electronic distribution and reactivity.

- The nitro group enhances oxidative stability but may increase toxicity.

a) 3-(Allylsulfonio)propanoates

Comparison :

- The sulfonium group confers ionic character, enhancing water solubility compared to the neutral sulfonyl group in the target compound.

- Biological degradation pathways are distinct, driven by lyase enzymes (e.g., DddP) .

b) Thiazole-Containing Propanoate Derivatives

Comparison :

- Thiazole rings introduce π-π stacking and hydrogen-bonding capabilities absent in the target compound.

- The amino acid backbone in these derivatives enables peptide-like bioactivity, unlike the ester-focused structure of the target compound.

Biological Activity

Methyl 3-(3-bromobenzenesulfonyl)propanoate is a chemical compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C10H11BrO2

- Molecular Weight : Approximately 307.16 g/mol

- CAS Number : 14223-24-6

The compound features a propanoate group linked to a sulfonyl group attached to a bromobenzene ring, which enhances its reactivity and potential biological activity compared to related compounds.

The biological activity of this compound is primarily attributed to its ability to act as an electrophile. The bromine atom on the benzene ring increases the compound's susceptibility to nucleophilic attack, allowing it to interact with various biological targets, including proteins and enzymes. This interaction can lead to inhibition or modification of enzyme activity, influencing metabolic pathways crucial for various physiological processes.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, studies have shown that benzenesulfonamide derivatives demonstrate significant antimicrobial effects against various bacterial strains. The minimum inhibitory concentration (MIC) values reported for related sulfonamide compounds suggest potential efficacy against pathogens such as E. coli and Staphylococcus aureus .

Anti-inflammatory Properties

This compound may also possess anti-inflammatory effects. Compounds in the same class have been evaluated for their ability to inhibit inflammation in animal models. For example, studies have shown that certain benzenesulfonamide derivatives significantly reduce carrageenan-induced edema in rat models, indicating their potential as anti-inflammatory agents .

Case Studies and Research Findings

-

In Vivo Studies :

- A study evaluating the anti-inflammatory effects of sulfonamide derivatives found that specific compounds inhibited paw edema significantly at various time points post-administration (94.69% inhibition at 1 hour) .

- Another study highlighted the role of similar compounds in modulating the NLRP3 inflammasome, a critical component in inflammatory responses, suggesting that this compound could have similar effects .

- Antimicrobial Testing :

Comparative Analysis of Related Compounds

| Compound Name | MIC (mg/mL) | Anti-inflammatory Activity (%) | Notes |

|---|---|---|---|

| Methyl 3-(4-bromobenzenesulfonyl)propanoate | 6.72 | Not specified | Similar structure; notable antimicrobial activity |

| This compound | TBD | TBD | Potentially similar mechanisms of action |

| Sulfonamide derivative (4a) | 6.67 | 94.69 | Significant anti-inflammatory effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.